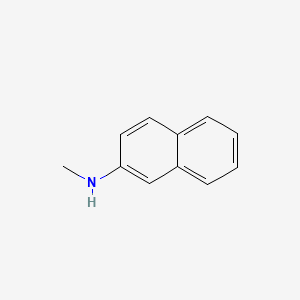

N-methylnaphthalen-2-amine

Overview

Description

“N-methylnaphthalen-2-amine” is an organic compound that belongs to the family of naphthalene amines . It has a CAS Number of 2216-67-3 and a molecular weight of 157.22 .

Molecular Structure Analysis

The InChI code for “N-methylnaphthalen-2-amine” is 1S/C11H11N/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h2-8,12H,1H3 . Unfortunately, the search results do not provide more detailed information about the molecular structure of this compound.Physical And Chemical Properties Analysis

“N-methylnaphthalen-2-amine” is a liquid at normal temperatures . It has a density of 1.1981 (rough estimate) and a refractive index of 1.6722 (estimate) . It has a melting point of 129-130°C and a boiling point of 317.05°C .Scientific Research Applications

1. Intermolecular Exciplex Formation

N-methylnaphthalen-2-amine, in combination with other compounds like triethylamine, is involved in intermolecular exciplex formation. Research has shown that in a polar protic solvent, the quenching rate constant with N-methylpiperidine is less than diffusion-controlled, indicating complex interactions and geometric restrictions in the approach of the amine to the excited 2-methylnaphthalene (Meeus, Auweraer, Dederen, & Schryver, 1979).

2. Friedel–Crafts Alkylation

N-methylnaphthalen-2-amine is used in Friedel–Crafts alkylation processes, particularly with long-chain alkenes in environmentally friendly catalysts. This method, evaluated through gas chromatography, allows for high conversion and selectivity in alkylation technology (Zhao, Li, Wang, Qiao, & Cheng, 2004).

3. Synthesis of N‐Methyl‐ and N‐Alkylamines

The compound plays a role in the synthesis of N‐methyl‐ and N‐alkylamines, which are crucial in academic research and industrial production. An efficient reductive amination process using Co3O4-based catalysts can be employed for the selective synthesis of these amines (Senthamarai et al., 2018).

4. Copper-Catalyzed Coupling Reactions

A derivative of N-methylnaphthalen-2-amine, namely (2S,4R)-4-Hydroxy-N-(2-methylnaphthalen-1-yl)pyrrolidine-2-carboxamide, is used as a ligand in copper-catalyzed coupling reactions. This application is significant for producing pharmaceutically important (hetero)aryl methylsulfones (Ma et al., 2017).

5. Catalysis in Reactions

N-methylnaphthalen-2-amine is also studied in the context of catalysis, such as its role in the SN2 reaction with bromide ions in the presence of amine oxide surfactants (Brinchi, Dionigi, Di Profio, Germani, Savelli, & Bunton, 1999).

6. Fluorination of Aromatic Hydrocarbons

Research has been conducted on the fluorination of aromatic compounds like naphthalene and 1-methylnaphthalene using N-fluorobis(phenylsulfonyl)amine, highlighting the selectivity of this process (Borodkin, Elanov, & Shubin, 2010).

Safety And Hazards

“N-methylnaphthalen-2-amine” is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Relevant Papers The search results include several relevant papers. One paper discusses a general and efficient method for direct N-monomethylation of aromatic primary amines with methanol . Another paper provides a systematic approach to reactive chemical analysis . These papers could provide further insights into the properties and applications of “N-methylnaphthalen-2-amine”.

properties

IUPAC Name |

N-methylnaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h2-8,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJNQJQRKLLCLMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176691 | |

| Record name | 2-Naphthalenamine, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methylnaphthalen-2-amine | |

CAS RN |

2216-67-3 | |

| Record name | 2-Naphthalenamine, N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenamine, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylnaphthalen-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-4-iodo-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1593437.png)

![Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1593442.png)

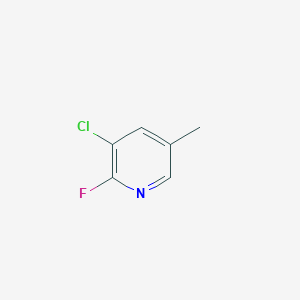

![8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1593454.png)